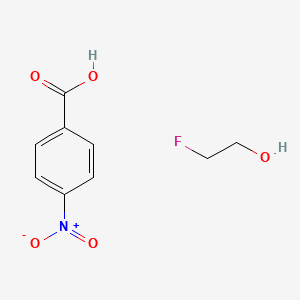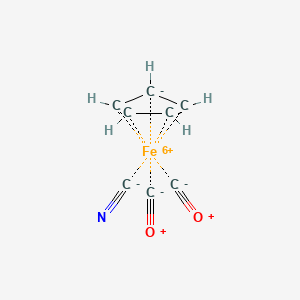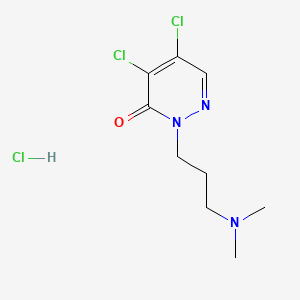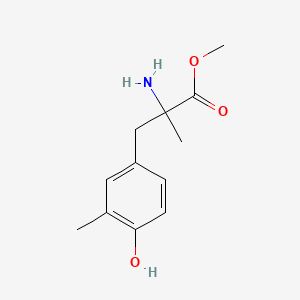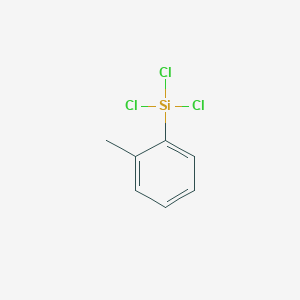
Silane, trichloro(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trichloro(2-methylphenyl)-: is a chemical compound with the molecular formula C7H7Cl3Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Silane, trichloro(2-methylphenyl)- can be synthesized through the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In industrial settings, the production of silane, trichloro(2-methylphenyl)- involves the chlorination of 2-methylphenylsilane. This process is conducted in the presence of a catalyst, such as aluminum chloride, to enhance the reaction rate and yield. The reaction is typically performed at elevated temperatures and pressures to optimize the production efficiency .
化学反応の分析
Types of Reactions: Silane, trichloro(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form silane derivatives.
Oxidation Reactions: It can be oxidized to form silanols and other oxygen-containing derivatives
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Substituted silanes.
Reduction: Silane derivatives.
Oxidation: Silanols and siloxanes
科学的研究の応用
Silane, trichloro(2-methylphenyl)- is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of silane, trichloro(2-methylphenyl)- involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new silicon-carbon or silicon-oxygen bonds .
類似化合物との比較
Trichlorosilane (HSiCl3): A simpler silane compound used in the production of ultrapure silicon.
Methyltrichlorosilane (CH3SiCl3): Used in the production of silicone polymers.
Phenyltrichlorosilane (C6H5SiCl3): Used in the synthesis of phenyl-containing silicone compounds
Uniqueness: Silane, trichloro(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and material science .
特性
CAS番号 |
13835-81-9 |
|---|---|
分子式 |
C7H7Cl3Si |
分子量 |
225.6 g/mol |
IUPAC名 |
trichloro-(2-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |
InChIキー |
QAIIYJIIIQZBHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


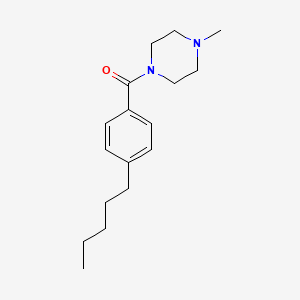
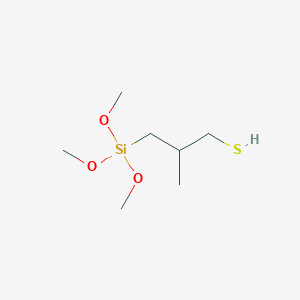
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
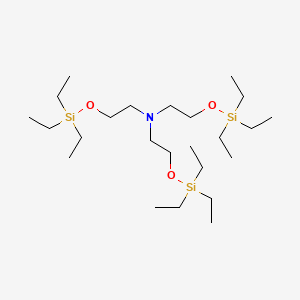


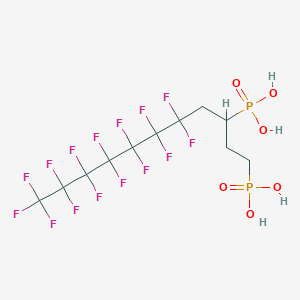
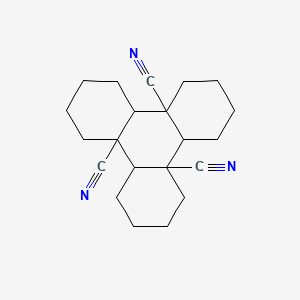

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
